molecular formula C10H16N2O2S B1335294 4-Isobutylbenzenesulfonohydrazide CAS No. 588676-15-7

4-Isobutylbenzenesulfonohydrazide

Cat. No. B1335294
M. Wt: 228.31 g/mol
InChI Key: JFRFKKYXODPXJE-UHFFFAOYSA-N
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Description

4-Isobutylbenzenesulfonohydrazide is a derivative of sulfonamide, a group of organic compounds that contain the functional group R-SO2-NH2, where R is an organic alkyl or aryl group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as they can act as carbonic anhydrase inhibitors, among other functions .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of functionalized sulfonamides can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and an aromatic sulfonic acid such as 4-methylbenzenesulfonic acid monohydrate. This process leads to the formation of vinylnitrilium cations, which then react with the conjugate base of the sulfonic acid to produce a range of intermediates. These intermediates can further react with water to yield the final sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. In the case of 4-Isobutylbenzenesulfonohydrazide, the isobutyl group would be attached to the benzene ring, which is further connected to the sulfonyl group, indicating a complex aromatic structure with potential for bioactivity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions due to their functional groups. The synthesis process mentioned earlier involves nucleophilic reactions and rearrangements to form the final sulfonamide product. Additionally, these compounds can participate in reactions typical for aromatic sulfonamides, such as substitution reactions, which can be utilized to introduce different substituents and modify the compound's properties and bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isobutylbenzenesulfonohydrazide would be influenced by its molecular structure. The presence of the isobutyl group and the aromatic ring could affect its solubility, boiling and melting points, and stability. The chemical properties, such as reactivity and acidity, would be determined by the sulfonamide group, which is known to be a relatively stable and inert functional group under many conditions. However, specific data on the physical and chemical properties of 4-Isobutylbenzenesulfonohydrazide would require empirical studies to determine .

Relevant Case Studies

While the provided papers do not mention specific case studies involving 4-Isobutylbenzenesulfonohydrazide, the synthesis and bioactivity studies of related sulfonamide derivatives indicate their potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This suggests that 4-Isobutylbenzenesulfonohydrazide could also have similar potential applications, warranting further investigation .

In the context of synthesis, the study on the synthetic process of isobutylbenzene provides insights into the alkylation reactions that could be relevant for the synthesis of 4-Isobutylbenzenesulfonohydrazide. The optimization of reaction conditions, such as temperature, pressure, and reactant ratios, is crucial for achieving high yields of the desired product .

Scientific Research Applications

Antituberculosis Potential

Research on derivatives of isoniazid (INH), such as (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides, has indicated significant antimicrobial activity against Mycobacterium tuberculosis. These derivatives, which include modifications of 4-Isobutylbenzenesulfonohydrazide, showed low cytotoxicity against liver and kidney cells, suggesting a high therapeutic index for treating mycobacterial infections (Boechat et al., 2011).

Synthesis and Antimicrobial Evaluation

A study on the synthesis of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives revealed their potential in antimycobacterial, antibacterial, and antifungal activities. This indicates the versatility of 4-Isobutylbenzenesulfonohydrazide derivatives in various antimicrobial applications (Ghiya & Joshi, 2016).

Optical Nonlinearity and Limiting Studies

The third-order nonlinear optical properties of derivatives like 2-(4-isobutylphenyl)-N′-[phenylmethylene] propanehydrazide have been investigated, suggesting their potential in optical device applications such as optical limiters and switches. This highlights a unique application of 4-Isobutylbenzenesulfonohydrazide in the field of materials science (Naseema et al., 2012).

Thermodiffusion in Hydrocarbon Mixtures

In the energy sector, derivatives of isobutylbenzene, such as 4-Isobutylbenzenesulfonohydrazide, have been used to study the separation of components in hydrocarbon mixtures due to thermal gradients. This research is crucial for oil exploration and optimal oil recovery, demonstrating another industrial application of 4-Isobutylbenzenesulfonohydrazide (Ahadi & Saghir, 2016).

properties

IUPAC Name

4-(2-methylpropyl)benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)7-9-3-5-10(6-4-9)15(13,14)12-11/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFKKYXODPXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236900
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutylbenzenesulfonohydrazide

CAS RN

588676-15-7
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropyl)benzenesulfonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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